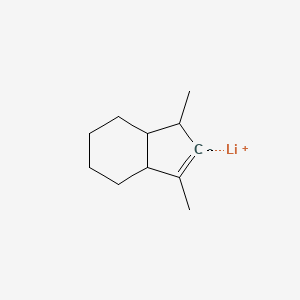
lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide is a chemical compound with the molecular formula C11H17Li It is a lithium salt of a bicyclic hydrocarbon, which is structurally related to indene derivatives
Vorbereitungsmethoden
The synthesis of lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide typically involves the reaction of 1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-one with a lithium reagent. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent the hydrolysis of the lithium salt. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The lithium atom can be substituted with other metal cations or organic groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, including enzyme activity and signal transduction pathways. The bicyclic hydrocarbon structure allows it to interact with hydrophobic regions of biological molecules, potentially altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide include:
1,3,3a,4,5,6,7,7a-octahydroinden-2-one: A related compound with a similar bicyclic structure but without the lithium ion.
1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-one:
Eigenschaften
CAS-Nummer |
168889-62-1 |
|---|---|
Molekularformel |
C11H17Li |
Molekulargewicht |
156.2 g/mol |
IUPAC-Name |
lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide |
InChI |
InChI=1S/C11H17.Li/c1-8-7-9(2)11-6-4-3-5-10(8)11;/h8,10-11H,3-6H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
VBSYQCMDAHXLEQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC1[C-]=C(C2C1CCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


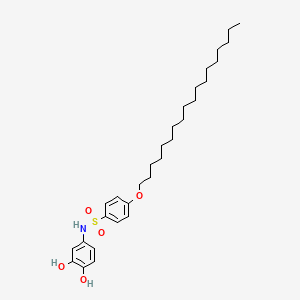
![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
![1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B15163061.png)
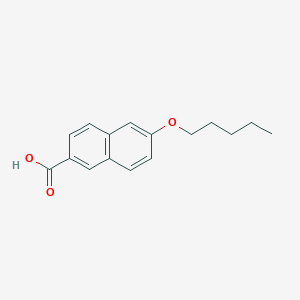
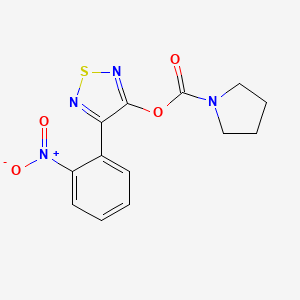
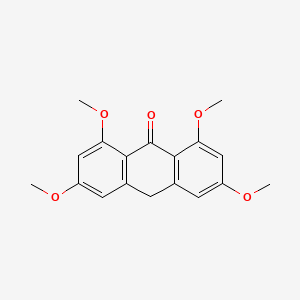
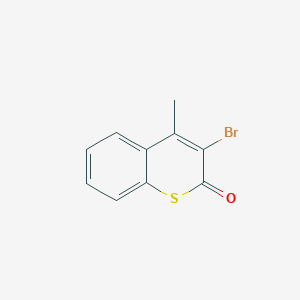

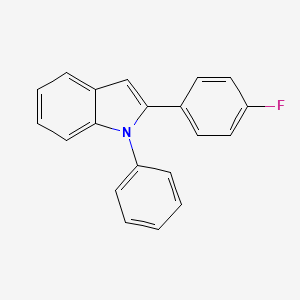
![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
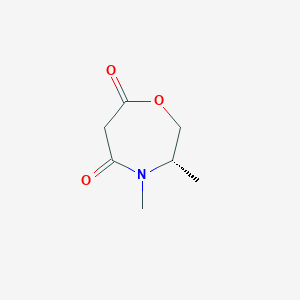
![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)
![1,5-Azulenedione, 3-[(4-methylphenyl)amino]-](/img/structure/B15163109.png)
![Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane](/img/structure/B15163111.png)
